molecular formula C17H18N4O2S2 B2986786 N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 328018-02-6

N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No.: B2986786
CAS No.: 328018-02-6
M. Wt: 374.48
InChI Key: ZPBPEZYENWJHCF-UHFFFAOYSA-N
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Description

Its structure features a thienopyrimidinone core substituted with three methyl groups at positions 3, 5, and 6, a sulfanylacetamide linker, and a pyridin-3-ylmethyl group at the acetamide nitrogen. The pyridinyl moiety may enhance solubility and bioavailability compared to purely aromatic substituents, while the trimethyl groups likely improve metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-10-11(2)25-15-14(10)16(23)21(3)17(20-15)24-9-13(22)19-8-12-5-4-6-18-7-12/h4-7H,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBPEZYENWJHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring and a thieno[2,3-d]pyrimidine moiety. Its molecular formula is C15H18N4OSC_{15}H_{18}N_4OS, with a molecular weight of approximately 302.39 g/mol. The presence of sulfur in the structure suggests potential interactions in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidines have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism : It is hypothesized that the compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased cell death.
  • Case Study : A study involving similar thieno[2,3-d]pyrimidine derivatives demonstrated a significant reduction in tumor growth in xenograft models when treated with these compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thieno[2,3-d]pyrimidine derivatives have been reported to possess activity against a range of bacteria and fungi.

  • In Vitro Studies : Research indicates that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
  • Case Study : In one study, a derivative exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this class of compounds has been explored due to their ability to inhibit inflammatory mediators.

  • Mechanism : The compound may modulate pathways involving cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS), leading to decreased production of pro-inflammatory cytokines.
  • Research Findings : Experimental models showed reduced edema and inflammatory markers upon treatment with related thieno[2,3-d]pyrimidine compounds .

Data Tables

Biological ActivityMechanismReferences
AnticancerInhibits DNA synthesis
AntimicrobialInhibits bacterial growth
Anti-inflammatoryModulates COX and NOS pathways

Comparison with Similar Compounds

Research Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest its unique advantages:

  • Trimethyl substitution on the thienopyrimidinone core could mitigate metabolic degradation pathways observed in ethyl- or butyl-substituted analogs .

Further studies should prioritize synthesizing this compound and evaluating its biological activity against kinase targets or microbial pathogens to validate these hypotheses.

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